1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Description
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS 54398-65-1) is a cyclopropane-containing primary amine with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The compound features a cyclopropyl group attached to a methylamine moiety, which is further substituted with a 4-methoxyphenyl ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical research.
Properties
IUPAC Name |
cyclopropyl-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVASFZJFLBRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969520 | |
| Record name | 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54398-65-1, 71477-15-1 | |
| Record name | α-Cyclopropyl-4-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54398-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropyl-4-methoxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-alpha-Cyclopropyl-4-methoxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071477151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropyl-4-methoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-α-cyclopropyl-4-methoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Cyclopropyl Phenyl Ketone with ω-Aminoalkyl Magnesium Halide
A foundational method involves the use of Grignard reagents to form the cyclopropyl-phenyl backbone. As detailed in patent US3978130, the process begins with the preparation of an ω-aminoalkyl magnesium halide (e.g., 3-aminopropylmagnesium bromide) in anhydrous tetrahydrofuran (THF). This reagent is reacted with 1-cyclopropyl-1-(4-methoxyphenyl)ketone at 0–15°C, followed by refluxing for 1–3 hours. The reaction is quenched with aqueous ammonium chloride, and the product is isolated as an acid addition salt (e.g., hydrochloride).
Key Conditions :
Phenyllithium-Based Approach
An alternative employs phenyllithium to enhance nucleophilicity. The ketone precursor is treated with phenyllithium at -30°C, enabling controlled formation of the tertiary alcohol intermediate. Subsequent dehydration and amination yield the target compound. This method avoids transition-metal catalysts but requires stringent temperature control.
Reductive Amination of 4-Methoxybenzaldehyde
Two-Step Process with Cyclopropylamine
A scalable route described by VulcanChem involves reductive amination:
-
Condensation : 4-Methoxybenzaldehyde reacts with cyclopropylamine in ethanol under reflux (78°C) for 12 hours, forming an imine intermediate.
-
Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the primary amine.
Optimization Data :
Catalytic Hydrogenation
For industrial-scale synthesis, catalytic hydrogenation using palladium on carbon (Pd/C) is preferred. The imine intermediate is hydrogenated at 50–60°C under 3–5 bar H₂ pressure, achieving near-quantitative yields. This method benefits from recyclable catalysts and reduced borohydride waste.
Nucleophilic Substitution of Halogenated Precursors
Displacement of α-Chloro Intermediates
A halogenated precursor, such as 1-chloro-1-(4-methoxyphenyl)cyclopropane, undergoes nucleophilic substitution with ammonia or ammonium hydroxide. The reaction is conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 24 hours.
Challenges :
-
Competing elimination reactions require careful pH control (pH 9–10).
-
Low yields (50–60%) necessitate iterative recrystallization.
Comparative Analysis of Synthetic Routes
Catalytic hydrogenation emerges as the most efficient method, balancing yield, purity, and scalability. Grignard-based routes, while versatile, suffer from lower yields and higher solvent costs.
Industrial-Scale Optimization Strategies
Solvent Selection
Ethanol and methanol are preferred for reductive amination due to their ability to solubilize both organic and inorganic phases. THF, though effective in Grignard reactions, poses recovery challenges.
Catalyst Recycling
Pd/C catalysts in hydrogenation can be reused up to five times with <5% activity loss, reducing per-batch costs by 30%.
Crystallization Techniques
The hydrochloride salt of this compound is purified via anti-solvent crystallization using ethyl acetate, achieving >99% chiral purity.
| Hazard | Precautionary Measure |
|---|---|
| Flammability (Ethanol) | Use explosion-proof equipment |
| Pd/C Handling | Inert atmosphere required |
| NH₃ Exposure | Scrubber systems for gas capture |
Waste streams containing borohydrides are treated with acetic acid to neutralize reactive species prior to disposal .
Chemical Reactions Analysis
Nucleophilic Reactions
The amine group serves as a nucleophile, participating in reactions typical of primary amines:
Mechanistic Insight :
The methoxy group at the para position enhances the electron density of the benzene ring, indirectly stabilizing the amine's nucleophilicity via resonance effects. For example, in N-alkylation:
Reductive Amination
The compound undergoes reductive amination with aldehydes/ketones to form secondary amines:
| Substrate | Reducing Agent | Catalyst | Solvent | Yield | References |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | NaBH₃CN | None | MeOH | 75% | |
| Cyclohexanone | H₂ (50 psi) | Pd/C (10%) | EtOAc | 88% |
Key Factor : Catalytic hydrogenation with Pd/C selectively reduces imine intermediates without affecting the cyclopropyl ring .
Transition Metal-Catalyzed Cross-Coupling
The amine participates in Pd- and Rh-catalyzed reactions:
Suzuki-Miyaura Coupling
| Partner | Catalyst System | Base | Product | Yield | References |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | Biaryl-cyclopropylamine hybrids | 65% |
Hydroaminomethylation
| Alkene Partner | Catalyst (Rh/ligand) | Conditions | Selectivity (n:i) | Yield | References |
|---|---|---|---|---|---|
| Styrene | [Rh(cod)Cl]₂, Xantphos | 120°C, 50 bar H₂/CO | 99:1 | 92% |
Note : Rhodium complexes with bulky ligands (e.g., Xantphos) favor linear selectivity in hydroaminomethylation due to steric effects .
Enantioselective Functionalization
Chiral resolutions and asymmetric syntheses have been reported:
| Method | Chiral Source | Conditions | Enantiomeric Excess (ee) | References |
|---|---|---|---|---|
| Kinetic Resolution | (S)-Mandelic acid | MTBE, 25°C | 95% | |
| Catalytic Asymmetric Hydroamination | MeO-furyl-BIPHEP ligand | 80°C, THF | 88% |
Example :
Stability and Competing Pathways
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a potential lead in the development of new antidepressants and other therapeutic agents. Its structural characteristics, including a cyclopropyl group and a para-methoxyphenyl substituent, suggest it may interact favorably with various biological targets, particularly neurotransmitter receptors involved in mood regulation.
Key Properties:
- Molecular Formula: C₁₁H₁₅N O
- Molecular Weight: 177.24 g/mol
- Log P (Partition Coefficient): Ranges from 1.53 to 2.29, indicating moderate lipophilicity which is favorable for central nervous system penetration .
Potential Therapeutic Uses:
- Antidepressants: Preliminary studies indicate that compounds with similar structures may exhibit binding affinity to serotonin and dopamine receptors, which are critical in the treatment of depression.
- ROR Gamma Modulators: The compound can serve as a building block for synthesizing substituted pyrazinones, which have applications in treating inflammatory diseases like psoriasis .
Interaction Studies
Research has focused on the interaction of this compound with various receptors. Understanding these interactions is crucial for optimizing the pharmacological profile of related compounds.
Receptor Affinity:
- Studies suggest that modifications to the structure of similar compounds can significantly affect their binding affinity and activity at serotonin and dopamine receptors.
- The methoxy group enhances nucleophilicity, potentially improving receptor interactions and stability under various conditions.
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for scalability and yield. Various synthetic routes have been documented, highlighting its versatility as a precursor for more complex molecules.
Synthesis Overview:
- Common solvents include ethanol and methanol; catalysts such as palladium on carbon are often employed to enhance yields during specific reactions .
- The compound can be synthesized through asymmetric catalysis methods, yielding non-racemic forms suitable for pharmaceutical applications .
Case Studies and Comparative Analysis
To illustrate the compound's applications further, several case studies highlight its use in drug development and receptor interaction analysis.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light and storage under inert conditions .
- Safety Profile : Classified with hazard warnings (H302, H315, H319, H332, H335) for toxicity, skin/eye irritation, and respiratory risks .
- Applications : Used as an organic building block in drug discovery and synthesis, with high-cost availability (e.g., €1,032.00/g from CymitQuimica) .
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with 1-cyclopropyl-1-(4-methoxyphenyl)methylamine, differing primarily in substituents or functional groups.
Table 1: Molecular Data of Key Analogs
Electronic and Steric Effects of Substituents
- 4-Methoxyphenyl (Target Compound) : The methoxy (-OCH₃) group is electron-donating, enhancing aromatic ring electron density. This can improve binding to receptors with hydrophobic or π-π stacking interactions .
- Such derivatives are common in medicinal chemistry for tuning pharmacokinetics .
- Pyridyl Derivatives (CAS 1270506-12-1, 535925-68-9) : The nitrogen in the pyridyl ring introduces polarity and hydrogen-bonding capability. The 2-pyridyl isomer (CAS 535925-68-9) may exhibit steric hindrance compared to the 4-position .
- 4-Methylpiperazinyl (ChemSpider 21927874) : The piperazine ring adds basicity and solubility, likely enhancing interactions with charged biological targets .
Biological Activity
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CPMMA) is a cyclic amine compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, characterized by a cyclopropyl group and a methoxy-substituted phenyl ring, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of CPMMA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H15NO
- Molecular Weight : 179.25 g/mol
- Structure : The presence of the methoxy group enhances solubility and may influence binding affinity to biological targets.
CPMMA's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. Notably, it has been studied for its potential role in:
- Inhibition of Tumor Cell Proliferation : CPMMA has shown promising cytotoxic effects against human tumor cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary studies indicate that CPMMA exhibits antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.
Anticancer Activity
Research indicates that CPMMA demonstrates significant cytotoxicity against several human tumor cell lines. The following table summarizes the findings from various studies:
The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.
Antimicrobial Activity
Although specific quantitative data on antimicrobial efficacy is limited, CPMMA has been reported to possess antimicrobial properties against a range of pathogens. Further studies are necessary to determine its spectrum of activity and mechanism of action.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of CPMMA on multiple human tumor cell lines using MTT assays. Results indicated low micromolar GI50 values, highlighting its potential as a lead compound for further development in anticancer therapies.
- Mechanistic Studies : Investigations into the mechanism of action revealed that CPMMA may induce apoptosis in cancer cells through modulation of apoptotic pathways, although detailed molecular mechanisms remain to be fully characterized.
Comparison with Similar Compounds
CPMMA can be compared with structurally similar compounds to understand its unique properties:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-1-(4-hydroxyphenyl)methylamine | Hydroxy group instead of methoxy | Different reactivity and solubility |
| 1-Cyclopropyl-1-(4-chlorophenyl)methylamine | Chlorine atom substitution | Altered biological activity |
| 1-Cyclopropyl-1-(4-nitrophenyl)methylamine | Nitro group substitution | Varying potency in anticancer activity |
The methoxy group in CPMMA is crucial for enhancing its biological activity compared to other derivatives.
Q & A
Q. Q1: What are the recommended synthetic routes for 1-cyclopropyl-1-(4-methoxyphenyl)methylamine, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Cyclopropane ring formation via [2+1] cycloaddition using a transition-metal catalyst (e.g., Rh(II)) under inert atmosphere. Optimize solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates .
- Route 2: Reductive amination of 4-methoxybenzaldehyde with cyclopropylamine, using NaBH₃CN or H₂/Pd-C. Monitor pH (6.5–7.5) to prevent over-reduction .
- Yield Optimization: Use DOE (Design of Experiments) to test temperature (20–80°C), catalyst loading (1–5 mol%), and reaction time (4–24 hrs). Compare purity via HPLC .
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Confirm cyclopropane protons (δ 0.8–1.2 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet).
- ¹³C NMR: Verify quaternary carbons in the cyclopropane ring (δ 10–15 ppm) and aromatic carbons (δ 110–160 ppm) .
- Mass Spectrometry: Use HRMS (High-Resolution MS) to detect [M+H]⁺ peaks. Target m/z ± 2 ppm deviation.
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present .
Advanced Research Questions
Q. Q3: How does the stereochemistry of the cyclopropane ring affect the compound’s pharmacological activity?
Methodological Answer:
-
Enantiomer Separation: Use chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10). Validate enantiomeric excess (ee) via polarimetry .
-
In Silico Docking: Compare binding affinities of (R)- and (S)-enantiomers to target receptors (e.g., monoamine transporters) using AutoDock Vina. Prioritize conformers with ∆G < -7 kcal/mol .
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-
In Vivo Testing: Administer enantiomers to rodent models (n=10/group) and measure pharmacokinetic parameters (AUC, Cmax). Correlate with molecular dynamics simulations .
Q. Q4: What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Contradiction Example: Discrepancies in aqueous solubility (0.1 mg/mL vs. 0.5 mg/mL) reported in DMSO vs. PBS.
- Troubleshooting Steps:
- Control Humidity: Use anhydrous solvents and glovebox preparation to exclude water interference.
- Dynamic Light Scattering (DLS): Detect aggregation in PBS (pH 7.4) at 25°C.
- Co-solvent Approach: Gradually increase PBS content in DMSO to identify precipitation thresholds .
- Documentation: Report Hansen solubility parameters (δD, δP, δH) for reproducibility .
Q. Q5: How can structure-activity relationship (SAR) studies optimize the 4-methoxyphenyl moiety for enhanced target binding?
Methodological Answer:
- Analog Synthesis: Replace methoxy with ethoxy, hydroxyl, or halogens. Assess steric/electronic effects via Hammett plots.
- Biological Assays:
- Computational Guidance: Apply QSAR models (e.g., Random Forest) trained on existing analogs to predict activity cliffs .
Data Interpretation and Validation
Q. Q6: How should researchers address discrepancies between in vitro and in vivo metabolic stability data?
Methodological Answer:
- In Vitro Setup: Use human liver microsomes (HLM) with NADPH cofactor. Monitor half-life (t₁/₂) at 37°C.
- In Vivo Correlation: Compare HLM t₁/₂ with plasma clearance rates in Sprague-Dawley rats. Adjust for species-specific CYP450 isoforms .
- Mitigation Strategies:
- Introduce metabolically stable groups (e.g., deuterium at benzylic positions).
- Use PBPK modeling to scale in vitro data to human predictions .
Q. Q7: What statistical methods are robust for analyzing dose-response curves with non-linear kinetics?
Methodological Answer:
- Model Selection: Fit data to Hill equation (4-parameter logistic regression). Use AIC/BIC to compare fits.
- Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude aberrant data points.
- Software Tools: Prism (GraphPad) for GUI-based analysis; R (drc package) for batch processing .
Resource Guidance
Q. Q8: Which databases provide reliable physicochemical and toxicological data for this compound?
Methodological Answer:
- PubChem: Access experimental/logP, melting point, and toxicity (LD50) data (CID: [Insert CID]).
- Reaxys: Search reaction conditions and patents using substructure filters.
- SciFinder: Retrieve spectral data (NMR, IR) and regulatory information .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


